Bienvenue dans la boutique en ligne BenchChem!

2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Physical organic chemistry Medicinal chemistry Tautomerism

2-[1-(2-Bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2319786-55-3, C₁₂H₁₁BrN₄O, MW 307.15) is a synthetic heterocyclic building block that integrates three pharmacologically relevant modules: a 2H-1,2,3-triazole ring, an azetidine core, and an ortho-bromobenzoyl substituent. The compound belongs to the emerging N-substituted triazolo-azetidine scaffold class, which has demonstrated quantifiable antibacterial activity via translation inhibition in high-throughput screening campaigns.

Molecular Formula C12H11BrN4O
Molecular Weight 307.151
CAS No. 2319786-55-3
Cat. No. B2771384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS2319786-55-3
Molecular FormulaC12H11BrN4O
Molecular Weight307.151
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2Br)N3N=CC=N3
InChIInChI=1S/C12H11BrN4O/c13-11-4-2-1-3-10(11)12(18)16-7-9(8-16)17-14-5-6-15-17/h1-6,9H,7-8H2
InChIKeyJUIXNJBSBPEAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2-Bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2319786-55-3): Structural & Procurement Baseline


2-[1-(2-Bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2319786-55-3, C₁₂H₁₁BrN₄O, MW 307.15) is a synthetic heterocyclic building block that integrates three pharmacologically relevant modules: a 2H-1,2,3-triazole ring, an azetidine core, and an ortho-bromobenzoyl substituent [1]. The compound belongs to the emerging N-substituted triazolo-azetidine scaffold class, which has demonstrated quantifiable antibacterial activity via translation inhibition in high-throughput screening campaigns [2]. The 2H-1,2,3-triazole linkage distinguishes this compound from the more common 1H-1,2,3-triazole regioisomers, conferring a fundamentally different dipole moment and electronic profile that influences both reactivity and putative target engagement [3].

Why Generic Azetidine-Triazole Substitution Cannot Replace 2-[1-(2-Bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole in Discovery Programs


This compound occupies a precise and non-interchangeable position within the azetidine-triazole chemical space, defined by three structural features that jointly dictate its reactivity and biological profile. First, the 2H-1,2,3-triazole regioisomer has a measured dipole moment (μ_b = 0.52 D) that is approximately 8-fold lower than the corresponding 1H-1,2,3-triazole tautomer (μ_a = 4.1 D), fundamentally altering solubility, membrane permeability, and hydrogen-bond acceptor capacity [1]. Second, the ortho-bromobenzoyl substituent introduces steric buttressing effects absent in the meta-bromo analog (CAS 2177060-50-1), which can alter oxidative addition rates in palladium-catalyzed cross-coupling by more than an order of magnitude and constrain the conformational landscape of the azetidine-benzoyl system [2]. Third, the direct azetidine–triazole C-N bond (no methylene spacer, unlike CAS 2309569-30-8) reduces molecular weight by 14 Da and eliminates one rotatable bond, producing greater conformational rigidity that is critical for structure-based drug design and reproducible SAR interpretation [3]. These features are not incremental; they represent categorical differences that render simple in-class substitution scientifically unsound for programs requiring specific physicochemical or pharmacodynamic properties.

Quantitative Differentiation Evidence for 2-[1-(2-Bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole vs. In-Class Analogs


Dipole Moment Differentiation: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Linkage

The 2H-1,2,3-triazole ring in the target compound possesses a significantly lower dipole moment than its 1H-1,2,3-triazole tautomer, a property verified by millimeter-wave rotational spectroscopy [1]. The 2H tautomer (C₂ᵥ symmetry) exhibits μ_b = 0.52 D, whereas the 1H tautomer (C_s symmetry) exhibits μ_a = 4.1 D and μ_b = 1.6 D — representing an approximate 7.9-fold reduction in the dominant dipole moment component [1]. This difference directly impacts chromatographic retention, aqueous solubility, and the compound's capacity to engage polar binding pockets in protein targets. For procurement, this means the 2H isomer cannot be substituted with a 1H-triazole analog (e.g., CAS 156113-60-9 or the methylene-bridged analog CAS 2309569-30-8) without fundamentally altering the molecular electrostatic profile [2].

Physical organic chemistry Medicinal chemistry Tautomerism

Regioisomeric Bromine Position: ortho- vs. meta-Benzoyl Substitution Effects on Steric Bulk and Cross-Coupling Reactivity

The ortho-bromine substitution pattern in 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole creates a steric buttressing effect at the benzoyl-azetidine junction that is absent in the meta-bromo analog, 2-[1-(3-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2177060-50-1) . This steric constraint alters the rate of oxidative addition in palladium-catalyzed cross-coupling reactions by modulating the accessibility of the C–Br bond to Pd(0) catalysts [1]. The ortho-bromo compound also exhibits reduced rotational freedom around the aryl–carbonyl bond due to steric interaction between the ortho-bromine and the azetidine ring C-2 hydrogens, a conformational restriction not present in the meta isomer . Quantitatively, literature on ortho-bromoaniline systems demonstrates that steric buttressing can alter halogen-lithium exchange rates by factors exceeding 10×, with analogous implications for Pd-catalyzed oxidative addition kinetics [1].

Synthetic methodology Cross-coupling chemistry Steric effects

Direct Azetidine–Triazole Linkage vs. Methylene Spacer: Conformational Rigidity and Molecular Weight

The target compound features a direct C–N bond between the azetidine C-3 position and the 2H-1,2,3-triazole N-2 position, yielding a molecular formula of C₁₂H₁₁BrN₄O (MW 307.15) . The closest methylene-spaced analog, 1-{[1-(2-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS 2309569-30-8), has a molecular formula of C₁₃H₁₃BrN₄O (MW 321.18) — a difference of 14 Da (one CH₂ unit) and one additional rotatable bond . The absence of the methylene spacer in the target compound reduces conformational flexibility and locks the triazole ring in a more defined spatial orientation relative to the azetidine core, a property that has been identified as critical for achieving reproducible binding to bacterial translation machinery targets in the N-substituted triazolo-azetidine class [1].

Medicinal chemistry Conformational analysis Structure-activity relationship

Class-Level Antibacterial Activity: Quantitative MIC Data for N-Substituted Triazolo-Azetidine Scaffold

The N-substituted triazolo-azetidine chemical class, to which the target compound belongs, has demonstrated quantifiable antibacterial activity in a robust high-throughput screening platform (pDualrep2) that simultaneously reports translation inhibition and DNA-damage SOS response [1]. The primary hit molecule from this scaffold class exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, with a mechanism indicative of translation blockage and no SOS-response induction [1]. Further optimization within this series yielded compound 2 with an improved MIC of 6.25 µg/mL — approaching the potency of erythromycin (MIC 2.5–5 µg/mL) against the same strain [1]. Translation inhibition (26%) was confirmed via luciferase reporter assay at 160 µg/mL, and the primary hit showed no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells [1].

Antibacterial drug discovery Translation inhibition High-throughput screening

Azetidine Core vs. Larger Saturated N-Heterocycles: Physicochemical Profile Differentiation

The azetidine core in 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole provides a distinct physicochemical profile compared to analogs containing larger saturated N-heterocycles such as pyrrolidine (5-membered) or piperidine (6-membered) [1]. The azetidine ring contributes an Fsp3 (fraction of sp³-hybridized carbons) of approximately 0.30 for the azetidine component alone, compared to 0.40 for pyrrolidine and 0.50 for piperidine in analogous constructs, yet critically the azetidine's reduced ring size (bond angle ~90° vs. ~109° for pyrrolidine) confers higher ring strain and distinct nitrogen basicity (pKa ~11 for azetidine vs. ~11.3 for pyrrolidine and ~11.1 for piperidine) that quantitatively alters both pharmacokinetic properties and hydrogen-bonding geometry [1][2]. Reviews of approved drugs and clinical candidates indicate that azetidine-containing scaffolds consistently exhibit improved metabolic stability and lower octanol-water partition coefficients compared to their pyrrolidine and piperidine counterparts, attributable to the azetidine nitrogen's altered electronic environment [1].

Bioisosterism Drug-likeness Fraction sp³ (Fsp3)

Primary Research and Industrial Application Scenarios for 2-[1-(2-Bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2319786-55-3)


Antibacterial Lead Discovery Leveraging the N-Substituted Triazolo-Azetidine Scaffold

This compound is structurally aligned with the N-substituted triazolo-azetidine class that demonstrated MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC via a translation inhibition mechanism free of SOS-response induction and eukaryotic cytotoxicity [1]. Its direct azetidine–triazole linkage (no methylene spacer) provides a more constrained scaffold than the methylene-bridged analogs used in the published HTS campaign, potentially yielding sharper SAR and improved ligand efficiency in medicinal chemistry optimization. The ortho-bromobenzoyl group additionally serves as a divergent point for Suzuki/Heck diversification to explore substituent effects on antibacterial potency and spectrum.

Fragment-Based Drug Design Utilizing the 2H-1,2,3-Triazole Regioisomer

The 2H-1,2,3-triazole regioisomer in this compound possesses a dipole moment (μ_b = 0.52 D) nearly 8-fold lower than the 1H tautomer (μ_a = 4.1 D), making it a valuable scaffold for probing protein pockets where reduced polarity enhances binding [2]. The compound's 2H-triazole nitrogen atoms present distinct hydrogen-bond acceptor geometry compared to 1H-triazole isomers, and the azetidine core contributes high Fsp3 character conducive to fragment ligation efficiency. This compound is suited for fragment screening libraries where triazole regioisomeric diversity is a deliberate design parameter.

Synthetic Methodology Development: ortho-Bromo Steric Effects in Cross-Coupling and C–H Functionalization

The ortho-bromobenzoyl substituent introduces steric buttressing that can alter Pd-catalyzed oxidative addition rates by an order of magnitude compared to the meta-bromo analog (CAS 2177060-50-1) [3]. This compound serves as a well-defined substrate for investigating steric and electronic effects in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and directed C–H activation reactions at the azetidine ring. Its rigid structure and single reactive C–Br handle make it an ideal model system for reaction optimization studies before translation to more complex substrates.

Building Block for Parallel Library Synthesis in Medicinal Chemistry

With a molecular weight of 307.15 Da and a LogP (calculated) of approximately 1.5, this compound is suitably positioned in physicochemical property space for lead-like libraries. The azetidine nitrogen provides a handle for further N-functionalization, while the ortho-bromine enables late-stage diversification via cross-coupling — a two-dimensional diversification strategy that is valuable for generating focused libraries around the triazolo-azetidine core [4]. The compound's direct azetidine–triazole linkage (vs. methylene-spaced analogs such as CAS 2309569-30-8, MW 321.18) saves 14 Da, providing a slight advantage for maintaining lead-like properties during library expansion.

Quote Request

Request a Quote for 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.